2-[10-(4-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol is a complex organic compound with significant implications in scientific research. Its molecular formula is and it has a molecular weight of approximately 356.39 g/mol. The compound is characterized by its unique structural features and potential applications in various fields of study, particularly in medicinal chemistry and materials science.
This compound is cataloged in databases such as PubChem and BenchChem, which provide detailed chemical information including synthesis methods, properties, and potential applications. The data indicates that it is typically available with a purity of around 95% and is soluble in certain solvents, although specific storage conditions are not well-defined .
The compound falls under the category of hexaazatricyclo compounds, which are known for their intricate nitrogen-rich frameworks. This classification highlights its potential utility in coordination chemistry and as a precursor for more complex molecular architectures.
The synthesis of 2-[10-(4-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol typically involves multi-step organic reactions that may include cyclization and functionalization processes. While specific synthetic routes for this compound are not detailed in the available literature, similar compounds often utilize methods such as:
The synthesis may require specialized reagents and conditions to ensure high yield and purity. Reaction monitoring through techniques such as thin-layer chromatography or high-performance liquid chromatography could be employed to track progress.
The molecular structure of 2-[10-(4-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol can be represented using various chemical notation systems:
InChI=1S/C20H16N6O/c1-12-7-8-16(13(2)9-12)26-19-15(10-22-26)20-23-18(24-25(20)11-21-19)14-5-3-4-6-17(14)27/h3-11,27H,1-2H3This notation provides a systematic way to describe the compound's structure based on its atoms and connectivity.
The canonical SMILES representation is CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC=C5O)C, which helps visualize the arrangement of atoms within the molecule.
While specific reactions involving this compound are not extensively documented in the current literature, compounds with similar structures often participate in:
Understanding the reactivity of this compound requires knowledge of its electronic structure and steric factors that influence reaction pathways.
The mechanism of action for 2-[10-(4-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol is likely tied to its interactions at a molecular level with biological targets or materials. Compounds of this nature may exhibit:
Further studies would be necessary to elucidate specific mechanisms through experimental assays or computational modeling.
The physical properties include:
Chemical properties may involve stability under various conditions (e.g., temperature or pH), reactivity with nucleophiles or electrophiles due to functional groups present in its structure.
The compound has potential applications in several scientific domains:
Research into this compound could yield valuable insights into its efficacy and potential for further development in therapeutic contexts or advanced material applications.
CAS No.: 444811-29-4
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 67707-87-3
CAS No.: 749786-16-1
CAS No.: